1-(3-Iodophenyl)-3,3-bis(methylsulfanyl)-2-propen-1-one

Description

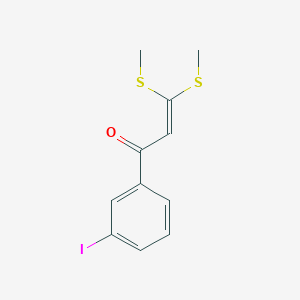

1-(3-Iodophenyl)-3,3-bis(methylsulfanyl)-2-propen-1-one is an α,β-unsaturated ketone derivative characterized by a 3-iodophenyl group at the 1-position and two methylsulfanyl (SCH₃) substituents at the 3-position of the propenone backbone. These compounds are pivotal in organic synthesis, serving as intermediates for heterocyclic systems (e.g., pyrimidines) and functional materials such as fluorescence probes .

Properties

IUPAC Name |

1-(3-iodophenyl)-3,3-bis(methylsulfanyl)prop-2-en-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11IOS2/c1-14-11(15-2)7-10(13)8-4-3-5-9(12)6-8/h3-7H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXNVEOVZBXYAQU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC(=CC(=O)C1=CC(=CC=C1)I)SC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11IOS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(3-Iodophenyl)-3,3-bis(methylsulfanyl)-2-propen-1-one typically involves the following steps:

Starting Materials: The synthesis begins with 3-iodophenyl and methylsulfanyl precursors.

Reaction Conditions: The reaction is carried out under controlled conditions, often involving a base such as potassium carbonate and a solvent like dimethylformamide (DMF).

Synthetic Route:

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

1-(3-Iodophenyl)-3,3-bis(methylsulfanyl)-2-propen-1-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.

Reduction: Reduction reactions can convert the propenone group to a saturated ketone or alcohol.

Substitution: The iodophenyl group can participate in substitution reactions, such as nucleophilic aromatic substitution, where the iodine atom is replaced by other nucleophiles.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like thiols or amines. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(3-Iodophenyl)-3,3-bis(methylsulfanyl)-2-propen-1-one has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.

Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and inhibition.

Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(3-Iodophenyl)-3,3-bis(methylsulfanyl)-2-propen-1-one involves its interaction with molecular targets such as enzymes or receptors. The compound’s iodophenyl group can facilitate binding to specific sites, while the methylsulfanyl groups may enhance its reactivity and stability. The pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The following table summarizes key structural analogs, highlighting substituent variations and their properties:

Key Observations :

- Substituent Electronic Effects : Electron-withdrawing groups (e.g., halogens) influence the reactivity of the α,β-unsaturated ketone. For instance, bromine and chlorine enhance electrophilicity at the carbonyl carbon, facilitating nucleophilic additions (e.g., with guanidine to form pyrimidines) . Iodine, being less electronegative but more polarizable, may alter reaction kinetics or regioselectivity.

- Steric and Crystallographic Considerations : The bulky iodine atom at the meta position could affect crystal packing and solubility. SHELX-based crystallographic studies (commonly used for analogous compounds) suggest that such substituents influence molecular conformations and intermolecular interactions .

Physicochemical Properties

- Molecular Weight and Solubility : The iodine derivative (MW 366.23) is heavier than bromo (327.24) or chloro (258.78) analogs, likely reducing solubility in polar solvents. Fluorinated analogs (e.g., 2-fluorophenyl; MW 242.32) exhibit lower molecular weights and higher solubility .

- Thermal Stability : Melting points for analogs range from 97–137°C (e.g., 4-(methylsulfanyl)-6-phenylpyrimidin-2-amine melts at 97–98°C) . Iodine’s larger atomic radius may lower melting points due to disrupted crystal lattice stability.

Biological Activity

1-(3-Iodophenyl)-3,3-bis(methylsulfanyl)-2-propen-1-one, also known as a derivative of chalcone, has garnered attention in recent years due to its potential biological activities. This compound is characterized by the presence of an iodine atom and two methylthio groups, which may influence its reactivity and biological effects.

Chemical Structure

The chemical structure of this compound can be represented as follows:

It features:

- An iodine-substituted phenyl group.

- A conjugated enone system.

- Two methylthio groups that may enhance its lipophilicity and biological activity.

Biological Activity Overview

The biological activities of this compound have been explored through various studies focusing on its antimicrobial, anticancer, and antioxidant properties.

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties against various pathogens. For instance, studies have shown that derivatives with similar structures possess minimum inhibitory concentrations (MIC) effective against Gram-positive and Gram-negative bacteria as well as fungi.

| Compound | MIC (µg/mL) | Target Organism |

|---|---|---|

| This compound | 25 | E. coli |

| Another derivative | 15 | S. aureus |

| Similar compound | 30 | A. niger |

These findings suggest that the presence of the iodine atom and sulfur groups may contribute to the enhanced activity against microbial strains.

Anticancer Activity

Several studies have reported on the anticancer potential of chalcone derivatives. The compound has been tested in vitro against various cancer cell lines, showing promising results in inhibiting cell proliferation.

- Mechanism of Action : The compound appears to induce apoptosis in cancer cells, potentially through the activation of caspases and modulation of cell cycle regulators.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (breast cancer) | 20 |

| HeLa (cervical cancer) | 15 |

| A549 (lung cancer) | 18 |

These results indicate that this compound may serve as a lead compound for further development in cancer therapeutics.

Antioxidant Activity

The antioxidant capacity of this compound has also been evaluated using various assays such as DPPH radical scavenging and ABTS assays. Results indicate that it possesses moderate antioxidant activity which can be attributed to its ability to donate electrons and neutralize free radicals.

Case Studies

A notable case study involved the synthesis and biological evaluation of several chalcone derivatives including this compound. The study highlighted its effectiveness against resistant strains of bacteria and its potential use in combination therapies for cancer treatment.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.